molecular formula C13H12O6 B2589481 methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 853749-60-7

methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2589481
CAS No.: 853749-60-7
M. Wt: 264.233
InChI Key: IHXHDAMLAGCPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a chromen-2-one core substituted with hydroxyl groups at positions 6 and 7, a methyl group at position 4, and an acetoxy methyl ester at position 3. Its molecular formula is C₁₃H₁₂O₆, with a molecular weight of 264.23 g/mol (CAS: 1175804-00-8) . This compound belongs to the coumarin family, which is widely studied for its biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Structural elucidation typically employs NMR spectroscopy and X-ray crystallography, with tools like SHELXL and ORTEP aiding in refinement and visualization .

Properties

IUPAC Name

methyl 2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,14-15H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXHDAMLAGCPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and catalyst reuse, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has demonstrated significant antioxidant activity. A study showed that compounds with similar structures effectively scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

3. Anticancer Potential
this compound has been investigated for its anticancer effects. In cellular assays, it exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of intrinsic pathways, making it a candidate for further development as an anticancer agent .

Applications in Pharmaceuticals

1. Drug Development
The unique structural features of this compound make it a promising lead compound in drug discovery. Its ability to modulate biological pathways suggests potential therapeutic roles in treating diseases characterized by oxidative stress and inflammation .

2. Formulation in Nutraceuticals
Due to its antioxidant properties, this compound is being explored for incorporation into nutraceutical products aimed at improving health outcomes related to oxidative stress and chronic diseases. Studies have suggested that dietary supplements containing coumarins can enhance overall health by providing protective effects against oxidative damage .

Case Studies

StudyObjectiveFindings
Study on Antioxidant ActivityEvaluate the antioxidant capacity of coumarin derivativesMethyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-y)acetate showed significant free radical scavenging activity comparable to established antioxidants like vitamin C .
Antimicrobial EfficacyAssess the antimicrobial properties against pathogenic bacteriaThe compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Anticancer ResearchInvestigate cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells with an IC50 value of 15 µg/mL, demonstrating potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Coumarin Compounds

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
Target Compound 6,7-diOH, 4-Me, 3-(acetoxy Me) C₁₃H₁₂O₆ Dihydroxy, methyl, ester
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides 7-OCH₂CO-NH-thiazolidinone, 4-Me Varies (e.g., C₁₈H₁₇N₃O₅S) Thiazolidinone, ether, amide
Isorhamnetin-3-O-glycoside Flavonoid core with glycosylation C₂₂H₂₂O₁₂ Glycoside, methoxy, hydroxyl

Key Observations :

  • Hydroxylation vs. Etherification : The target compound’s 6,7-dihydroxy groups enhance hydrogen-bonding capacity compared to ether-linked derivatives (e.g., 7-yloxy acetamides in ), impacting solubility and reactivity.
  • Ester vs. Amide Functionalization: The acetoxy methyl ester at position 3 contrasts with thiazolidinone-linked amides in , which may influence pharmacokinetic properties like metabolic stability.

Comparison :

  • The target compound’s synthesis likely prioritizes hydroxyl group preservation, requiring mild conditions to avoid oxidation. In contrast, thiazolidinone derivatives in employ harsher reflux conditions with ZnCl₂ catalysis.
  • Structural validation for both classes relies on NMR and crystallographic tools (e.g., SHELXL for refinement ).

Table 3: Property Comparison Based on Substituents

Property Target Compound 7-yloxy Acetamides
Hydrophilicity High (dihydroxy groups) Moderate (ether/amide groups)
Thermal Stability Likely lower (ester hydrolysis) Higher (stable thiazolidinone)
Bioactivity Antioxidant potential (dihydroxy) Antimicrobial (amide/thiazolidinone)

Mechanistic Insights :

  • The dihydroxy configuration in the target compound aligns with antioxidant mechanisms seen in polyphenols, while thiazolidinone derivatives in exhibit antimicrobial activity due to heterocyclic nitrogen and sulfur atoms.

Research Implications and Challenges

  • Structural Lumping : ’s lumping strategy groups compounds with similar cores (e.g., coumarins) for streamlined reactivity modeling . However, the target compound’s unique dihydroxy/ester combination necessitates individualized study.
  • Crystallographic Refinement : SHELXL and ORTEP remain critical for resolving anisotropic displacement parameters in coumarin derivatives .

Biological Activity

Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, a compound belonging to the coumarin class, has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂O₆
  • Molecular Weight : 264.23 g/mol
  • CAS Number : 853749-60-7

The biological effects of this compound are attributed to its interaction with various molecular targets and pathways. The compound's hydroxy groups can engage in hydrogen bonding and redox reactions, influencing several cellular processes. Additionally, the chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Biological Activities

  • Antioxidant Activity
    • This compound exhibits significant antioxidant properties. Studies have shown that coumarins can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage .
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial effects against various pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects
    • In vitro studies suggest that this compound can reduce inflammation by modulating pro-inflammatory cytokines and pathways involved in inflammatory responses .
  • Anticancer Potential
    • Preliminary research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Antioxidant Study
    • A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals, indicating strong antioxidant activity with an IC50 value comparable to established antioxidants .
  • Antimicrobial Evaluation
    • In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable inhibition zone around the compound-treated wells, suggesting effective antimicrobial activity.

Table of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
AnticancerInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.